molecular formula C12H18N2O3S B4441446 N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide

N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441446
M. Wt: 270.35 g/mol
InChI Key: AUSYHWBVBPYGIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide and related compounds has been explored in several studies. Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, highlighting the process of obtaining compounds with potent activity (Ellingboe et al., 1992). Morgan et al. (1990) discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showing the importance of the 1H-imidazol-1-yl moiety in achieving Class III electrophysiological activity (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide and its analogs has been elaborated using various techniques. FazilathBasha et al. (2021) optimized the molecule using density functional theory (DFT), providing insights into the reactivity nature and bioactive potential through molecular docking analysis (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions and properties of N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide derivatives. For example, the copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates is a notable reaction that has been developed to access sulfonylated 1,3-oxazines, indicating the versatility of such compounds in synthetic chemistry (Dong et al., 2021).

Physical Properties Analysis

The physical properties of N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide and related compounds have been analyzed in various studies. Padaki et al. (2013) synthesized and characterized composite NF membranes using novel poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), providing insights into the hydrophilic nature and salt rejection capabilities of such membranes (Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide, have been explored in the context of their use in medicinal chemistry and other fields. For instance, Ye et al. (2014) described the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, demonstrating the synthetic utility of such compounds (Ye et al., 2014).

Safety and Hazards

As with any chemical compound, handling “N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-butan-2-yl-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-9(2)13-12(15)10-6-5-7-11(8-10)14-18(3,16)17/h5-9,14H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSYHWBVBPYGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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